molecular formula C9H7BrCl2O B1411430 3',5'-Dichloro-2'-methylphenacyl bromide CAS No. 1806284-57-0

3',5'-Dichloro-2'-methylphenacyl bromide

Cat. No.: B1411430
CAS No.: 1806284-57-0
M. Wt: 281.96 g/mol
InChI Key: HITIGNOXUSLDQX-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-2’-methylphenacyl bromide is an organic compound with the molecular formula C9H8BrCl2O It is a derivative of phenacyl bromide, where the phenyl ring is substituted with chlorine atoms at the 3’ and 5’ positions and a methyl group at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-2’-methylphenacyl bromide typically involves the bromination of 3’,5’-dichloro-2’-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of 3’,5’-Dichloro-2’-methylphenacyl bromide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-2’-methylphenacyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

    Nucleophilic Substitution: The major products are substituted phenacyl derivatives.

    Oxidation: The major products include ketones and carboxylic acids.

    Reduction: The major products are alcohols and alkanes.

Scientific Research Applications

3’,5’-Dichloro-2’-methylphenacyl bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted phenacyl derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-2’-methylphenacyl bromide involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the modification of protein function, making it useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Dichloro-2’-methylphenylboronic acid
  • 3’,5’-Dichloro-2’-methylacetophenone
  • 3’,5’-Dichloro-2’-methylbenzyl alcohol

Uniqueness

3’,5’-Dichloro-2’-methylphenacyl bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a bromine atom makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-(3,5-dichloro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O/c1-5-7(9(13)4-10)2-6(11)3-8(5)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITIGNOXUSLDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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